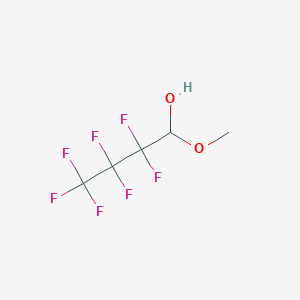

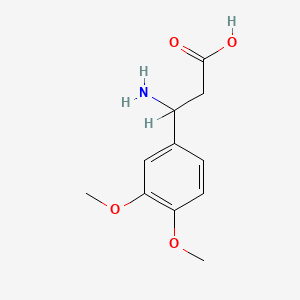

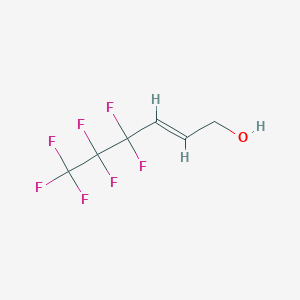

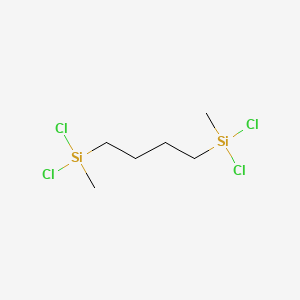

2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,3,3,4,4,4-Heptafluoro-1-butanol is a chemical compound with the formula C4H3F7O . It is also known by other names such as 1H,1H-Heptafluoro-1-butanol, Perfluoro-1,1-dihydrobutanol, and α,α-Dihydroperfluorobutanol . It is employed as a halogenated solvent in electrospray liquid chromatography .

Chemical Reactions Analysis

2,2,3,3,4,4,4-Heptafluoro-1-butanol can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .Physical And Chemical Properties Analysis

2,2,3,3,4,4,4-Heptafluoro-1-butanol is a colorless liquid . It has a boiling point of 96-97 °C . It is slightly soluble in water .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalytic Processes

A study by Mattei et al. (2011) describes the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, showcasing the importance of catalytic processes and asymmetric synthesis in developing compounds with specific chiral properties. This method involves reductive amination and highlights the precision required in synthesizing complex molecules with potential applications in pharmaceuticals and fine chemicals (Mattei, Moine, Püntener, & Schmid, 2011).

Catalytic Addition and Base Catalysts

Research by Kabashima, Katou, and Hattori (2001) on the conjugate addition of methanol to 3-buten-2-one over solid base catalysts reveals the potential for using base catalysts in chemical transformations. This study demonstrates the effectiveness of alkaline earth oxides in catalyzing the formation of 4-methoxy-butan-2-one, a compound related in functionality to the target molecule (Kabashima, Katou, & Hattori, 2001).

Polymer Swelling Behavior

Bedjaoui et al. (2020) investigated the swelling behavior of crosslinked polymer networks in linear primary alcohols, including butan-1-ol. This study provides insights into the interactions between polymers and alcohols, which could be relevant for understanding the solubility and compatibility of similar fluorinated alcohols in polymer matrices (Bedjaoui, Bedjaoui, Benbekeda, Dubois, Merah, Supiot, Foissac, & Maschke, 2020).

Modification and Functionalization of Molecules

The work by Shchegol'kov et al. (2013) on modifying 2-(trifluoromethyl)-1H-benzimidazole with hydroxyalkyl substituents, including the formation of butan-1-ol derivatives, underlines the significance of chemical functionalization in creating molecules with desired properties and activities. Such modifications can enhance biological activity or alter physical-chemical properties for various applications (Shchegol'kov, Ivanova, Burgart, Saloutin, & Chupakhin, 2013).

Safety and Hazards

2,2,3,3,4,4,4-Heptafluoro-1-butanol is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition . It should be kept away from ignition sources and protected from electrostatic charges .

Orientations Futures

2,2,3,3,4,4,4-Heptafluoro-1-butanol can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer . This suggests potential applications in the development of new materials with unique properties.

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOBIGBNBLZQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895244 |

Source

|

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

377-52-6 |

Source

|

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)